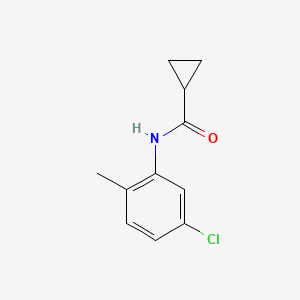

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide

Description

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with a chloro-methyl-substituted phenyl group. Its molecular formula is C₁₁H₁₁ClNO, and its structure features a cyclopropane ring directly bonded to a carboxamide group, which is further attached to a 5-chloro-2-methylphenyl moiety. The compound’s unique structure combines the steric constraints of the cyclopropane ring with the electronic effects of the chloro and methyl substituents on the aromatic ring.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDAFZYQNFSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16030-71-0 | |

| Record name | 5'-CHLORO-2'-METHYL-1-CYCLOPROPANECARBOXANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS 16012-80-9)

- Molecular Formula: C₁₁H₁₂ClNO₂

- Key Differences : The methyl group in the target compound is replaced with a methoxy (-OCH₃) group.

- The molecular weight (225.67 g/mol) is slightly higher due to the additional oxygen atom .

N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 135-63-7)

- Molecular Formula: C₁₈H₁₄ClNO₂

- Key Differences : The cyclopropane ring is replaced with a naphthalene system, and a hydroxyl (-OH) group is present.

- The hydroxyl group adds hydrogen-bonding capability, influencing both solubility and receptor interactions .

Pharmacologically Active Analogs

Tozasertib Lactate (MK-0457/VX-680)

- Structure : Contains a cyclopropanecarboxamide group linked to a pyrimidinyl-thiophenyl scaffold with a piperazinyl substituent.

- Application : Antineoplastic agent targeting Aurora kinases.

- Key Differences : The complex scaffold introduces multiple heterocycles and a sulfanyl group, enhancing target specificity and potency. The cyclopropane ring likely contributes to conformational rigidity, stabilizing interactions with the kinase active site .

Lemborexant

- Molecular Formula : C₂₂H₂₀F₂N₄O₂

- Key Differences : Features a fluorophenyl and fluoropyridinyl group attached to the cyclopropanecarboxamide core.

- Impact : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, making it effective as a dual orexin receptor antagonist for treating insomnia. The larger molecular size (410.42 g/mol) reflects extended pharmacokinetic properties .

Heterocyclic and Functional Group Modifications

N-(Thiazol-2-yl)cyclopropanecarboxamide

- Key Differences : The phenyl ring is replaced with a thiazole heterocycle.

GSK-3β Inhibitors (Compounds 19–25)

- Examples: Compounds with pyridinyl-cyclopropanecarboxamide cores modified with sulfonyl, cyano, or boronate groups.

- Impact: The sulfonyl group in Compound 19 (C₁₅H₂₁ClN₄O₃S) increases acidity and hydrogen-bond acceptor capacity, critical for enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.